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Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B1665386

A Historical Literature Review of 4-
Heptyloxyphenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the historical and current scientific
literature on 4-Heptyloxyphenol (CAS: 13037-86-0). It consolidates key findings on its
physicochemical properties, synthesis, biological activities, and potential metabolic pathways.
The information is presented to support ongoing research and development efforts in related
fields.

Physicochemical and Structural Properties

4-Heptyloxyphenol, also known as p-(heptyloxy)phenol, is an aromatic ether classified
chemically as a 4-alkoxyphenol. It consists of a phenol ring where the hydrogen of the hydroxyl
group at position 4 is substituted with a heptyl chain. The compound typically appears as a
white to light beige crystalline powder.

Table 1: Physicochemical Properties of 4-Heptyloxyphenol
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Property Value Source(s)
Molecular Formula C13H2002
Molecular Weight 208.30 g/mol
Melting Point 60-63 °C
Boiling Point ~307.5 - 312 °C (estimate) N/A
pKa (Strongest Acidic) 9.93 - 10.35 (Predicted) N/A
LogP (Octanol-Water Partition )
o 4.01 - 4.54 (Predicted) N/A
Coefficient)
White to light beige crystalline
Appearance
powder
Solubility Insoluble in water N/A
IUPAC Name 4-heptoxyphenol
CCCCCCCOC1=CC=C(C=C1)
SMILES

O

| INChiKey | HZBABTUFXQLADL-UHFFFAOYSA-N | |

Synthesis and Experimental Protocols

The most common method for synthesizing 4-Heptyloxyphenol is the Williamson ether

synthesis. This reaction involves the O-alkylation of a phenol derivative.

Experimental Protocol: General Williamson Ether Synthesis for 4-Heptyloxyphenol

This protocol is a generalized procedure based on established methods for the synthesis of 4-

alkoxyphenols.

» Deprotonation: Hydroquinone (1 equivalent), the starting phenol, is dissolved in a suitable

polar aprotic solvent such as acetonitrile or THF. A base (1.2-2 equivalents), typically

potassium carbonate (K2COs) or sodium hydride (NaH), is added to the suspension to
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deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. The mixture is
stirred at room temperature or 0 °C for 1-2 hours.

o Alkylation: A heptyl halide (1 equivalent), such as 1-bromoheptane or 1-iodoheptane, is
added to the reaction mixture. The reaction proceeds via an Sn2 mechanism where the
phenoxide attacks the primary alkyl halide. The mixture is stirred for 4-6 hours, and the
reaction progress is monitored by Thin Layer Chromatography (TLC).

» Work-up: Upon completion, inorganic salts are removed by filtration. The filtrate is then
washed sequentially with water and a brine solution.

 Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered,
and the solvent is removed under reduced pressure. The resulting crude product is then
purified, typically by column chromatography on silica gel, to yield pure 4-Heptyloxyphenol.

Hydroquinone + Add Base
1-Bromoheptane

»

Sn2 Reaction Reaction complete Filtration & Column

(Stirring, RT) Aqueous Wash Chromatography
K2COs or NaH
in Acetonitrile/THF

Click to download full resolution via product page

4-Heptyloxyphenol

A generalized workflow for the Williamson ether synthesis of 4-Heptyloxyphenol.

Biological Activity and Signaling Pathways

The primary biological activity identified for 4-Heptyloxyphenol is its role as a selective inverse
agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1, NR5AL).

3.1. Inverse Agonism of Steroidogenic Factor-1 (SF-1)

SF-1 is a key transcriptional regulator essential for the development of adrenal and gonadal
glands and the control of steroid hormone synthesis. Unlike many nuclear receptors, SF-1 is
constitutively active, meaning it promotes gene transcription without a known natural ligand. An
inverse agonist is a compound that binds to the same receptor as an agonist but induces an
opposite pharmacological response.
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4-Heptyloxyphenol has been identified as a potent and selective SF-1 inverse agonist with an
ICso0 value in the range of 50-100 nM. It has been shown to inhibit the expression of SF-1 target
genes, thereby reducing the production of steroid hormones.

Table 2: Biological Activity Data

Target Activity Potency (ICso) Selectivity Source(s)

No activity at

Steroidogenic Estrogen,
Inverse
Factor-1 (SF-1, . 50-100 nM LRH-1, ROR,
Agonist
NR5A1) ERR, or Nurr
receptors

| Adrenocortical Carcinoma Cells (e.g., H295R) | Anti-proliferative | 7.3 uM | Also affects SF-1
negative cell lines, suggesting off-target effects at higher concentrations | |

4-Heptyloxyphenol

:Binds and

I .
Inactivates
|

SF-1 Receptor
(Constitutively Active)

SF-1 Response Element
(SFRE in DNA)

Target Gene

Transcription

Steroid Hormone
Production

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1665386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Inverse agonist action of 4-Heptyloxyphenol on the SF-1 signaling pathway.

Experimental Protocol: SF-1 Inverse Agonist Transcriptional Assay
A common method to evaluate SF-1 inverse agonism is a cell-based reporter gene assay.

e Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard
conditions. The cells are co-transfected with two plasmids: one containing the full-length
human SF-1 gene and another containing a luciferase reporter gene under the control of a
promoter with multiple SF-1 response elements (SFRES).

o Compound Treatment: Following transfection, the cells are treated with varying
concentrations of 4-Heptyloxyphenol (e.g., in a 9-point dose-response series starting from
10 pM) or a vehicle control (DMSO) for 20-24 hours.

o Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate (like
luciferin) is added. The resulting luminescence, which is proportional to the transcriptional
activity of SF-1, is measured using a luminometer.

o Data Analysis: The luminescence signal from treated cells is compared to the vehicle control.
A decrease in signal indicates inverse agonist activity. The data is plotted to determine the
ICso0 value, which is the concentration of the compound that causes 50% inhibition of SF-1's
constitutive activity.

Potential Metabolic Pathways

While specific metabolic studies on 4-Heptyloxyphenol are not extensively documented, its
metabolism can be inferred from studies on structurally similar 4-alkoxyphenols and other
phenolic compounds. The primary site of metabolism for such compounds is the liver, involving
Phase | and Phase Il enzymatic reactions.

e Phase | Metabolism: This phase typically involves oxidation reactions catalyzed by
cytochrome P450 (CYP) enzymes in liver microsomes. For 4-Heptyloxyphenol, this could
involve O-dealkylation of the heptyl chain to form hydroquinone, or hydroxylation on the
aromatic ring or the alkyl chain.
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e Phase Il Metabolism: The hydroxylated metabolites from Phase | are then conjugated with
endogenous molecules to increase their water solubility and facilitate excretion. Common
conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and
sulfation (via sulfotransferases).

 To cite this document: BenchChem. [Historical literature review of 4-Heptyloxyphenol
studies.]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665386#historical-literature-review-of-4-
heptyloxyphenol-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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